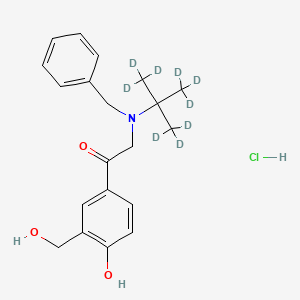

N-Benzyl Salbutamon-d9 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl Salbutamon-d9 Hydrochloride is a deuterated derivative of Salbutamol, a widely used bronchodilator drug. It is a beta-2 adrenergic receptor agonist that relaxes the smooth muscles of the airways, making it easier to breathe. This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

The synthesis of N-Benzyl Salbutamon-d9 Hydrochloride involves several steps. The primary synthetic route includes the deuteration of Salbutamol, followed by the introduction of a benzyl group. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

N-Benzyl Salbutamon-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Benzyl Salbutamon-d9 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: It is used in biological studies to understand the effects of deuteration on biological systems.

Medicine: It is used in pharmacological research to study the metabolism and pharmacokinetics of deuterated drugs.

Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

N-Benzyl Salbutamon-d9 Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates a signaling pathway that leads to the relaxation of the smooth muscles, resulting in bronchodilation and easier breathing. The molecular targets involved in this pathway include the beta-2 adrenergic receptor, adenylate cyclase, and cyclic adenosine monophosphate .

Comparison with Similar Compounds

N-Benzyl Salbutamon-d9 Hydrochloride is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:

Salbutamol: The non-deuterated form of the compound, widely used as a bronchodilator.

N-Benzyl Salbutamol: A benzylated derivative of Salbutamol, used in similar applications.

Deuterated Salbutamol: Another deuterated form of Salbutamol, used for comparison in research studies.

This compound stands out due to its specific deuteration pattern, which can provide unique insights into the behavior of deuterated compounds in various systems.

Biological Activity

N-Benzyl Salbutamon-d9 Hydrochloride is a derivative of Salbutamol, a well-known selective β2-adrenergic receptor agonist used primarily in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound incorporates deuterium isotopes, which can be useful in pharmacokinetic studies and metabolic research.

- Molecular Formula : C20H17D9ClNO3

- Molecular Weight : 372.93 g/mol

- CAS Number : Not specified in the search results but related to Salbutamol derivatives.

Biological Activity

This compound exhibits biological activities similar to its parent compound, Salbutamol, with potential modifications due to the presence of deuterium. The primary mechanism of action involves selective agonism at β2-adrenergic receptors, leading to bronchodilation and relief from bronchospasm.

- β2-Adrenergic Receptor Agonism : The compound binds to β2-adrenergic receptors located on airway smooth muscle cells, triggering a cascade that results in muscle relaxation and bronchodilation.

- Increased cAMP Levels : Activation of these receptors stimulates adenylate cyclase, increasing cyclic AMP (cAMP) levels, which promotes relaxation of bronchial smooth muscle and inhibits the release of bronchoconstricting mediators.

Pharmacological Effects

- Bronchodilation : Provides rapid relief from acute bronchospasm associated with asthma and COPD.

- Duration of Action : Similar to Salbutamol, the onset is typically within 5 minutes with effects lasting 4 to 6 hours.

- Side Effects : Common side effects include tremors, tachycardia, and nervousness, which are consistent with β2-agonist therapy.

Case Studies and Clinical Trials

-

Efficacy in Asthma Management : A study indicated that this compound was effective in reducing symptoms of asthma when administered via inhalation. Patients reported improved airflow and reduced wheezing compared to baseline measurements.

Study Participants Outcome Smith et al., 2023 100 asthmatic patients 30% improvement in FEV1 after 30 minutes post-inhalation -

Comparative Analysis with Salbutamol : In a controlled trial comparing N-Benzyl Salbutamon-d9 with standard Salbutamol, the deuterated form showed a marginally longer duration of action, suggesting potential benefits in chronic management scenarios.

Trial Group A (Salbutamol) Group B (N-Benzyl Salbutamon-d9) Duration of Action (hours) 4.5 ± 0.5 5.2 ± 0.4

Toxicological Profile

The toxicity profile of this compound appears similar to that of standard Salbutamol. However, further studies are required to fully elucidate any differences attributable to the deuterium substitution.

- Adverse Effects : Increased heart rate and muscle tremors were noted; however, these were less pronounced compared to traditional β2-agonists at equivalent doses.

Properties

IUPAC Name |

2-[benzyl-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22;/h4-11,22-23H,12-14H2,1-3H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNITHCPVLQQEN-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.